N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . This reaction is followed by the coupling of the resulting intermediate with naphthalene-1-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
Furfural: A simpler furan derivative used in various industrial applications.
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of furan, pyrazole, and naphthalene moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H15N3O2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15N3O2/c23-19(17-9-3-6-14-5-1-2-8-16(14)17)21-18-10-11-20-22(18)13-15-7-4-12-24-15/h1-12H,13H2,(H,21,23) |
InChI Key |
FYRNNAIZJHPHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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